Cellular Potency Superiority: GRL-8234 vs. Its Immediate Predecessor Compound 23
In a direct head-to-head comparison within the same study, GRL-8234 (compound 24) exhibited a Ki of 1.8 nM against recombinant BACE1, representing a 15-fold improvement over its immediate predecessor compound 23 (Ki = 27 nM). The cellular potency difference was even more pronounced: GRL-8234 achieved an IC50 of 1 nM in CHO cells compared to 200 nM for compound 23, a 200-fold enhancement [1]. This demonstrates that structural modifications at the P2' and P3 positions significantly improved both target engagement and cell permeability.
| Evidence Dimension | BACE1 enzyme inhibitory activity (Ki) and cellular inhibitory activity (IC50) |
|---|---|
| Target Compound Data | GRL-8234: Ki = 1.8 nM; Cellular IC50 = 1 nM (CHO cells) |
| Comparator Or Baseline | Compound 23: Ki = 27 nM; Cellular IC50 = 200 nM (CHO cells) |
| Quantified Difference | 15-fold improvement in Ki; 200-fold improvement in cellular IC50 |
| Conditions | Recombinant memapsin 2 enzyme assay; CHO cell-based BACE1 inhibition assay |
Why This Matters
Cellular potency is the gatekeeper for in vivo efficacy; a 200-fold cellular IC50 advantage means lower doses are required to achieve target engagement, reducing the risk of off-target effects and compound-related toxicity in animal models.
- [1] Ghosh AK, Kumaragurubaran N, Hong L, Kulkarni S, Xu X, Miller HB, Reddy DS, Weerasena V, Turner R, Chang W, Koelsch G, Tang J. Potent memapsin 2 (beta-secretase) inhibitors: design, synthesis, protein-ligand X-ray structure, and in vivo evaluation. Bioorg Med Chem Lett. 2008 Feb 1;18(3):1031-6. doi: 10.1016/j.bmcl.2007.12.028. PMID: 18180160. View Source
